Cas no 478081-98-0 (N-(3-(3-Cyanopyrazolo1,5-αpyrimidin-5-yl)phenyl)-N-ethylacetamide)

N-(3-(3-Cyanopyrazolo1,5-αpyrimidin-5-yl)phenyl)-N-ethylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide
- N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide
- N-[3-(3-Cyanopyrazolo[1,5-alpha]pyrimidin-5-yl)phenyl]-N-ethylacetamide
- N-(3-(3-Cyanopyrazolo[1,5-±]pyrimidin-5-yl)phenyl)-N-ethylacetamide
- Acetamide, N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethyl-
- Isozaleplon
- Zaleplon USP Related Compound B
- SCHEMBL3162849
- N-(3-(3-Cyanopyrazolo(1,5-alpha)pyrimidin-5-yl)phenyl)-N-ethylacetamide
- N-(3-(3-Cyanopyrazolo(1,5-a)pyrimidin-5-yl)phenyl)-N-ethylacetamide
- N-(3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl)-N-ethylacetamide
- N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethyl-acetamide
- CS-0452821
- 7-(N-Ethylacetamidophenyl)-5-(N-ethylacetamidophenyl) Zaleplon
- N-(3-{3-CYANOPYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL)-N-ETHYLACETAMIDE
- N-(3-(3-CYANOPYRAZOLO(1,5-.ALPHA.)PYRIMIDIN-5-YL)PHENYL)-N-ETHYLACETAMIDE
- DTXSID50197297
- Acetamide, N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethyl-; N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide; Zaleplon RC B CIV (USP); Zaleplon Related Compound B
- DTXCID60119788
- UNII-YP251266R0
- ZMUMYMWAIXXLIY-UHFFFAOYSA-N
- 478081-98-0
- YP251266R0
- Q27294631
- N-(3-(3-Cyanopyrazolo[1,5-alpha]pyrimidin-5-yl)phenyl)-N-ethylacetamide
- N-(3-(3-Cyanopyrazolo1,5-αpyrimidin-5-yl)phenyl)-N-ethylacetamide
-
- Inchi: InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3
- InChI Key: ZMUMYMWAIXXLIY-UHFFFAOYSA-N
- SMILES: CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C
Computed Properties
- Exact Mass: 305.12766012g/mol
- Monoisotopic Mass: 305.12766012g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.3Ų
- XLogP3: 1
N-(3-(3-Cyanopyrazolo1,5-αpyrimidin-5-yl)phenyl)-N-ethylacetamide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
N-(3-(3-Cyanopyrazolo1,5-αpyrimidin-5-yl)phenyl)-N-ethylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C982205-50mg |
7-(N-Ethylacetamidophenyl)-5-(N-ethylacetamidophenyl) Zaleplon |
478081-98-0 | 50mg |
$ 1499.00 | 2023-04-17 | ||
Apollo Scientific | BICR320-10mg |
Isozaleplon |
478081-98-0 | 10mg |
£909.00 | 2024-05-23 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52534-2.5mg |
N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide |
478081-98-0 | 2.5mg |
¥3290.00 | 2022-12-04 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52534-25mg |
N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide |
478081-98-0 | 25mg |
¥10080.00 | 2022-12-04 | ||
TRC | C982205-5mg |
7-(N-Ethylacetamidophenyl)-5-(N-ethylacetamidophenyl) Zaleplon |
478081-98-0 | 5mg |
$ 190.00 | 2023-04-17 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52534-10mg |
N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide |
478081-98-0 | 10mg |
¥10640.00 | 2022-12-04 | ||
TRC | C982205-2.5mg |
N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide |
478081-98-0 | 2.5mg |
235.00 | 2021-08-14 | ||
TRC | C982205-10mg |
N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide |
478081-98-0 | 10mg |
760.00 | 2021-08-14 | ||
TRC | C982205-25mg |
7-(N-Ethylacetamidophenyl)-5-(N-ethylacetamidophenyl) Zaleplon |
478081-98-0 | 25mg |
$ 873.00 | 2023-04-17 | ||
TRC | C982205-100mg |
7-(N-Ethylacetamidophenyl)-5-(N-ethylacetamidophenyl) Zaleplon |
478081-98-0 | 100mg |
$ 4500.00 | 2023-09-08 |
N-(3-(3-Cyanopyrazolo1,5-αpyrimidin-5-yl)phenyl)-N-ethylacetamide Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
Additional information on N-(3-(3-Cyanopyrazolo1,5-αpyrimidin-5-yl)phenyl)-N-ethylacetamide
Comprehensive Overview of N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide (CAS No. 478081-98-0)
N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide (CAS No. 478081-98-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the pyrazolopyrimidine family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are particularly interested in its role as a kinase inhibitor, which makes it a promising candidate for drug development in areas such as oncology and inflammation.
The molecular structure of N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide features a cyanopyrazolopyrimidine core, which is critical for its interaction with biological targets. The presence of the cyano group enhances its binding affinity, while the ethylacetamide moiety contributes to its solubility and pharmacokinetic properties. These characteristics make it a valuable tool for studying enzyme inhibition and signal transduction pathways.
In recent years, the demand for kinase inhibitors has surged, driven by the growing prevalence of cancer and autoimmune diseases. N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide has been explored in preclinical studies for its potential to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in tumors. Its ability to selectively target specific kinases while minimizing off-target effects has made it a subject of intense research.
Another area of interest is the compound's potential application in neurodegenerative diseases. Recent studies suggest that pyrazolopyrimidine derivatives may exhibit neuroprotective effects by inhibiting oxidative stress and inflammation. This has led to increased searches for "pyrazolopyrimidine neuroprotection" and "kinase inhibitors for Alzheimer's," reflecting the compound's relevance in cutting-edge medical research.
From a synthetic chemistry perspective, N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide presents challenges and opportunities. Its synthesis involves multi-step reactions, including cyclization and amide coupling, which require precise control of reaction conditions. Researchers often search for "efficient synthesis of pyrazolopyrimidines" or "optimization of cyanopyrazolopyrimidine derivatives" to improve yields and purity.
The compound's physicochemical properties, such as its logP and aqueous solubility, are also critical for its bioavailability. These factors are frequently discussed in forums and publications, with queries like "improving solubility of pyrazolopyrimidine compounds" being common among chemists and pharmacologists. Understanding these properties is essential for formulating effective drug candidates.
In addition to its therapeutic potential, N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide is also used as a reference standard in analytical chemistry. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods are often employed to quantify its purity and stability. Searches for "HPLC methods for pyrazolopyrimidine analysis" highlight the importance of robust analytical techniques in quality control.
As the field of precision medicine advances, the role of targeted therapies like N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide is expected to grow. Its ability to modulate specific molecular targets aligns with the trend toward personalized treatment strategies. This has led to increased interest in "kinase inhibitor selectivity" and "structure-activity relationships of pyrazolopyrimidines," topics that are frequently explored in scientific literature.
In conclusion, N-(3-(3-Cyanopyrazolo[1,5-α]pyrimidin-5-yl)phenyl)-N-ethylacetamide (CAS No. 478081-98-0) represents a versatile and promising compound in modern drug discovery. Its unique structure, combined with its potential applications in oncology, neurodegeneration, and beyond, makes it a focal point for researchers worldwide. As scientific inquiries continue to evolve, this compound is likely to remain at the forefront of innovative therapeutic development.
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